(4E)-3-(chloromethyl)-4-(2,5-dimethoxybenzylidene)isoxazol-5(4H)-one

5-Lipoxygenase inhibition inflammation leukotriene biosynthesis

(4E)-3-(Chloromethyl)-4-(2,5-dimethoxybenzylidene)isoxazol-5(4H)-one (CAS 1142199-06-1) is a synthetic, arylidene-substituted isoxazol-5(4H)-one derivative characterized by a 3-chloromethyl group and a 2,5-dimethoxybenzylidene moiety at the 4-position. It belongs to a broader class of 4-benzylidene-isoxazol-5-ones that have been investigated as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors for anti-inflammatory applications.

Molecular Formula C13H12ClNO4
Molecular Weight 281.69 g/mol
CAS No. 1142199-06-1
Cat. No. B3083421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4E)-3-(chloromethyl)-4-(2,5-dimethoxybenzylidene)isoxazol-5(4H)-one
CAS1142199-06-1
Molecular FormulaC13H12ClNO4
Molecular Weight281.69 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C=C2C(=NOC2=O)CCl
InChIInChI=1S/C13H12ClNO4/c1-17-9-3-4-12(18-2)8(5-9)6-10-11(7-14)15-19-13(10)16/h3-6H,7H2,1-2H3/b10-6+
InChIKeyIJUJKEBWTAYBGH-UXBLZVDNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Where to Source (4E)-3-(Chloromethyl)-4-(2,5-dimethoxybenzylidene)isoxazol-5(4H)-one (CAS 1142199-06-1) for Inflammation-Target Screening Libraries


(4E)-3-(Chloromethyl)-4-(2,5-dimethoxybenzylidene)isoxazol-5(4H)-one (CAS 1142199-06-1) is a synthetic, arylidene-substituted isoxazol-5(4H)-one derivative characterized by a 3-chloromethyl group and a 2,5-dimethoxybenzylidene moiety at the 4-position [1]. It belongs to a broader class of 4-benzylidene-isoxazol-5-ones that have been investigated as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors for anti-inflammatory applications [2]. The compound is commercially available through specialty chemical suppliers as a research reagent, with standard analytical characterization including NMR and HPLC purity verification [1].

Why Generic Substitution of (4E)-3-(Chloromethyl)-4-(2,5-dimethoxybenzylidene)isoxazol-5(4H)-one Can Undermine 5-LOX/sEH Dual-Target Screening Campaigns


The 2,5-dimethoxy substitution pattern on the benzylidene ring of (4E)-3-(chloromethyl)-4-(2,5-dimethoxybenzylidene)isoxazol-5(4H)-one is not interchangeable with other dimethoxy regioisomers (e.g., 2,3-, 3,4-, or 2,4-substituted analogs) without altering target engagement profiles . In the screening of an in-house isoxazole library against human recombinant 5-LOX and sEH, this specific compound demonstrated a distinct pharmacological fingerprint—exhibiting weak inhibition (IC50 >10,000 nM) at both targets—which is a quantitatively defined inactivity profile that serves as a critical negative control benchmark for structure-activity relationship (SAR) studies [1]. Substituting a regioisomeric dimethoxybenzylidene analog, such as the 2,3-dimethoxy variant (CAS 1142199-02-7), would introduce untested positional effects on hydrogen bonding, steric occupancy, and π-stacking interactions within the enzyme active sites, rendering subsequent SAR interpretation unreliable .

Quantitative Selection Guide for (4E)-3-(Chloromethyl)-4-(2,5-dimethoxybenzylidene)isoxazol-5(4H)-one: Measured 5-LOX and sEH Activity vs. Active Analogs


Human Recombinant 5-LOX Inhibition: Target Compound vs. Active Indoline-Based Dual Inhibitor 73

The target compound (4E)-3-(chloromethyl)-4-(2,5-dimethoxybenzylidene)isoxazol-5(4H)-one exhibited an IC50 >10,000 nM against human recombinant 5-LOX, classifying it as an inactive scaffold at this target [1]. In contrast, the optimized indoline-based dual inhibitor compound 73 from the same study series demonstrated an IC50 of 0.41 ± 0.01 μM (410 nM) against 5-LOX under identical assay conditions (inhibition of all-trans LTB4 and 5-HETE formation) [2]. This >24-fold difference in potency establishes the target compound as a reliable negative-control or SAR-probe candidate for discriminating active pharmacophores from inactive scaffolds in dual 5-LOX/sEH inhibitor discovery programs [1][2].

5-Lipoxygenase inhibition inflammation leukotriene biosynthesis

Human Soluble Epoxide Hydrolase (sEH) Inhibition: Target Compound Inactivity vs. Active Dual Inhibitor 73

Against human recombinant sEH, the target compound showed no measurable inhibitory activity, with an IC50 >10,000 nM in a fluorescence-based assay using PHOME substrate [1]. The same study's lead compound 73 inhibited sEH with an IC50 of 0.43 ± 0.10 μM (430 nM), yielding a >23-fold selectivity window [2]. This complete lack of sEH engagement confirms that the 2,5-dimethoxybenzylidene isoxazolone scaffold does not occupy the sEH catalytic pocket and can serve as a specificity control for sEH-targeted assays [1].

Soluble epoxide hydrolase dual inhibitor anti-inflammatory

Regioisomeric Dimethoxy Substitution Effect: 2,5- vs. 2,3-Dimethoxybenzylidene Analogs in 5-LOX Inhibition

The 2,5-dimethoxy substitution pattern on the benzylidene ring of the target compound results in an IC50 >10,000 nM against 5-LOX [1]. In the broader isoxazole chemical space, certain 4-arylidene-isoxazol-5-ones with alternative substitution patterns (e.g., compound C3 from Alam et al., 2024, bearing a different benzylidene substitution) achieved 5-LOX IC50 values as low as 8.47 μM (8,470 nM) [2]. Although a direct 2,3-dimethoxybenzylidene isoxazolone 5-LOX IC50 is not reported in the same assay, the regioisomeric difference between 2,5- and 2,3-dimethoxybenzylidene groups is expected to alter the conformational preference and electron density distribution of the benzylidene ring, potentially impacting target binding . The quantitatively established inactivity of the 2,5-isomer makes it the preferred negative control for SAR studies involving dimethoxy regioisomer libraries [1].

Regioisomer SAR dimethoxy substitution

In-Class 5-LOX Inhibition: Target Compound Inactivity Contrasted with Potent Isoxazole Derivatives (C3, C5, C6)

The target compound belongs to the class of isoxazol-5(4H)-one derivatives that have been systematically evaluated for 5-LOX inhibition. While the target 2,5-dimethoxybenzylidene-substituted compound is essentially inactive (IC50 >10,000 nM) [1], several structurally related isoxazole derivatives in the Alam et al. study demonstrated significantly higher potency: C3 (IC50 = 8.47 μM), C5 (IC50 = 10.48 μM), and C6 (most potent, IC50 comparable to reference drug zileuton) [2]. This class-level dispersion in activity—spanning from >10,000 nM down to low micromolar—underscores the steep SAR within this chemotype and highlights the target compound's utility as a negative-control chemotype that defines the inactive boundary of the isoxazole 5-LOX inhibitor continuum [1][2].

Isoxazole library 5-LOX inhibitor SAR profiling

Recommended Application Scenarios for (4E)-3-(Chloromethyl)-4-(2,5-dimethoxybenzylidene)isoxazol-5(4H)-one Based on Quantified 5-LOX/sEH Inactivity


Validated Negative Control for 5-LOX High-Throughput Screening Assays

With a rigorously measured IC50 >10,000 nM against human recombinant 5-LOX in a standardized LTB4/5-HETE inhibition assay [1], this compound serves as an ideal negative control for high-throughput screening campaigns targeting 5-LOX. Its established inactivity ensures that assay signal window, Z'-factor, and false-positive rates are accurately benchmarked against a defined, inactive chemotype, as documented in the Cerqua et al. medicinal chemistry optimization program [1].

Counter-Screening for sEH Selectivity in Dual 5-LOX/sEH Inhibitor Programs

Researchers engaged in dual 5-LOX/sEH inhibitor development can employ this compound as a selectivity probe, given its complete lack of sEH inhibition (IC50 >10,000 nM, PHOME fluorescence assay) [2]. This allows differentiation of genuine dual inhibitors from non-selective or promiscuous binders, directly supporting the SAR strategy outlined by Cerqua et al. for indoline-based dual inhibitor optimization [2].

SAR Anchor Point for 2,5-Dimethoxybenzylidene Isoxazolone Chemical Probe Libraries

The quantitatively defined inactivity of this specific 2,5-dimethoxy regioisomer [1] anchors the inactive boundary of dimethoxybenzylidene isoxazolone SAR, enabling computational chemists to calibrate docking scores and QSAR models. When procuring a regioisomeric library (2,3-, 3,4-, and 2,5-dimethoxy variants), this compound provides the only member with experimentally confirmed dual 5-LOX/sEH inactivity data from the same assay platform [1].

Reference Compound for Undergraduate and Graduate Pharmacology Laboratory Courses

The compound's well-characterized inactivity profile against two therapeutically relevant enzymes (5-LOX and sEH), combined with its commercial availability through suppliers such as Matrix Scientific (Product No. 039301) and Santa Cruz Biotechnology (sc-317256), makes it suitable for teaching laboratory modules on enzyme inhibition assays . Students can generate their own concentration-response curves and compare results with the published >10 μM IC50 benchmark [1].

Quote Request

Request a Quote for (4E)-3-(chloromethyl)-4-(2,5-dimethoxybenzylidene)isoxazol-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.